preussomerin EG1

描述

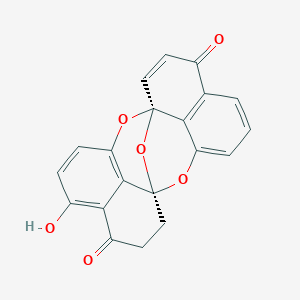

Structure

3D Structure

属性

分子式 |

C20H12O6 |

|---|---|

分子量 |

348.3 g/mol |

IUPAC 名称 |

(1R,11R)-16-hydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3,5,7(23),9,13(22),14,16-heptaene-8,18-dione |

InChI |

InChI=1S/C20H12O6/c21-11-6-8-19-17-10(11)2-1-3-14(17)24-20(26-19)9-7-13(23)16-12(22)4-5-15(25-19)18(16)20/h1-6,8,22H,7,9H2/t19-,20-/m1/s1 |

InChI 键 |

NWZQCHXERIECGW-WOJBJXKFSA-N |

手性 SMILES |

C1C[C@]23C4=C(C=CC(=C4C1=O)O)O[C@@]5(O2)C=CC(=O)C6=C5C(=CC=C6)O3 |

规范 SMILES |

C1CC23C4=C(C=CC(=C4C1=O)O)OC5(O2)C=CC(=O)C6=C5C(=CC=C6)O3 |

同义词 |

preussomerin EG1 |

产品来源 |

United States |

Isolation and Elucidation Methodologies

The structural determination of preussomerin EG1 relies on a combination of spectroscopic and spectrometric methods. Following its isolation from fungal cultures via multi-step chromatographic procedures, its structure was pieced together using advanced analytical techniques. rhhz.net The elucidation process for preussomerins involves comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chiroptical methods, often supported by X-ray diffraction data from closely related analogues. rhhz.netnih.gov

The foundational method for determining the planar structure of this compound was Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were utilized to assemble the molecular framework piece by piece.

Detailed analysis of the ¹H and ¹³C NMR spectra reveals the presence of specific structural motifs, such as aromatic rings and oxygenated carbons. rhhz.net Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons and the tracing of carbon chains within the molecule. usda.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, assigning the carbon signals based on the more easily interpreted proton spectrum. usda.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations act as bridges between molecular fragments that are not directly connected by proton-proton couplings, allowing for the assembly of the complete carbon skeleton and the placement of heteroatoms. usda.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's relative stereochemistry and conformation. usda.gov

By meticulously analyzing the data from these experiments, researchers can connect the individual spin systems to construct the unique spirobisnaphthalene core of this compound. rhhz.net

Table 1: Representative NMR Data for Preussomerin-Type Scaffolds

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|

| 7' | 121.0 | 7.09 (d, J=8.1) | H-7' -> C-5', C-9' | H-7' with H-8' |

| 8' | 130.4 | 7.40 (t, J=8.0) | H-8' -> C-6', C-10' | H-8' with H-7', H-9' |

| 9' | 118.8 | 7.50 (d, J=7.6) | H-9' -> C-5', C-7' | H-9' with H-8' |

| 7 | 116.0 | 6.68 (d, J=8.8) | H-7 -> C-5, C-9 | H-7 with H-8 |

| 8 | 118.1 | 6.78 (d, J=8.8) | H-8 -> C-6, C-10 | H-8 with H-7 |

Note: Data is representative of the structural class as reported in literature for related compounds isolated from Edenia gomezpompae. rhhz.net Specific assignments for this compound follow a similar analytical process.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high precision. hilarispublisher.com For this compound, HRMS, typically using an electrospray ionization (ESI) source (HRESIMS), provides an extremely accurate mass measurement of the molecular ion. researchgate.netrhhz.net This accuracy allows for the unambiguous determination of the molecular formula.

The molecular formula for this compound was established as C₂₀H₁₂O₆. nih.gov This information is fundamental, as it defines the number of atoms of each element present and allows for the calculation of the degree of unsaturation (or double bond equivalents), which for C₂₀H₁₂O₆ is thirteen. This value guides the structural elucidation process by indicating the total number of rings and double bonds in the molecule, which must be consistent with the structure proposed from NMR data. rhhz.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₂O₆ | nih.gov |

| Exact Mass (Monoisotopic) | 348.0634 g/mol | nih.gov |

While NMR and HRMS can define the planar structure and relative stereochemistry, they cannot typically determine the absolute configuration of a chiral molecule. Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are employed for this purpose. sioc-journal.cnmdpi.com The initial reports on the structure elucidation of this compound explicitly mention the use of chiroptical methods. usda.govnih.gov

These techniques include:

Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized light by chromophores in the molecule. It is particularly useful for compounds with UV-absorbing groups, like the naphthoquinone system in this compound.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized infrared light, providing stereochemical information about the entire molecule. mdpi.com

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. acoreconsumiveis.com.br

For complex molecules like this compound, the experimental chiroptical spectrum is compared with spectra predicted by quantum-chemical calculations for the possible enantiomers. acoreconsumiveis.com.brnih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This comparative approach is the current state-of-the-art for assigning the stereochemistry of natural products in solution. mdpi.com

Single-crystal X-ray diffraction is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration. spbu.ru The technique involves diffracting X-rays off a well-ordered crystal, which provides a detailed map of electron density and thus the precise position of every atom. spbu.runih.gov

While a crystal structure for this compound itself has not been reported, the absolute configurations of several closely related congeners isolated from the same fungus, Edenia gomezpompae, have been confirmed by this method. rhhz.net For example, the structures of preussomerin YT1 and preussomerin YT2 were unambiguously determined by single-crystal X-ray diffraction using Cu Kα radiation. researchgate.netrhhz.net Similarly, the structure of palmarumycin CP2, another related spiroketal, was also confirmed by X-ray analysis. usda.gov This information is invaluable, as it provides a solid stereochemical anchor for the preussomerin family. By comparing spectroscopic data (e.g., NMR and ECD) of this compound to those of the congeners with known absolute configurations, its stereochemistry can often be confidently assigned by analogy.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Preussomerin YT1 |

| Preussomerin YT2 |

Chemical Synthesis Strategies for Preussomerin Eg1

Enantioselective Total Synthesis Approaches

A significant breakthrough in the synthesis of preussomerin EG1 has been the development of an enantioselective total synthesis. researchgate.netnih.gov This approach was designed to address the critical challenge of controlling the stereochemistry at the spiroacetal centers, which had been a major obstacle in previous synthetic efforts. researchgate.netatlas.jp The successful strategy hinges on a key photochemical reaction that allows for the stereospecific construction of the spiroacetal core. nih.govthieme-connect.com

Stereospecific Photochemical Reactions as Key Transformations

The cornerstone of the enantioselective total synthesis of this compound is a stereospecific photochemical reaction. nih.govthieme-connect.com This key transformation involves the irradiation of a carefully designed naphthoquinone precursor. thieme-connect.com Upon photoexcitation, a retentive replacement of a C-H bond with a C-O bond is achieved, leading to the formation of the spiroacetal structure. researchgate.netnih.gov This photochemical approach is pivotal as it enables the transfer of stereochemical information from the starting material to the product with high fidelity. researchgate.net The reaction's stereospecificity ensures that the desired enantiomer of the spiroacetal is obtained, a feat that is difficult to achieve using conventional synthetic methods. nih.govresearchgate.net

The use of light as a reagent in this context aligns with principles of green chemistry, as it can activate substrates without leaving residual reagents in the reaction mixture, simplifying workup and purification. unipv.it The development of such innovative photochemical reactions highlights the power of this approach in modern organic synthesis for accessing complex molecular architectures. unipv.itnsf.gov

Control of Spiroacetal Stereogenic Center Formation

The control of the spiroacetal stereogenic center is the most critical aspect of the enantioselective synthesis of this compound. nih.govresearchgate.net The photochemical reaction, specifically a 1,6-hydrogen atom transfer (HAT), allows for the construction of this sole stereogenic center in the key intermediate with exceptional control. researchgate.net The reaction proceeds with retention of configuration, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the spiroacetal product. nih.govthieme-connect.com

The successful control over the spiroacetal stereocenter was verified through HPLC analysis of the product on a chiral stationary phase and confirmed by X-ray diffraction analysis, which unequivocally established the absolute configuration of the spiroacetal center. nih.gov This stereochemical control is a significant advancement, as previous attempts to set this stereocenter using traditional methods had been unsuccessful. nih.govresearchgate.net

Mechanistic Investigations of Photochemical Transformations (e.g., 1,6-Hydrogen Atom Transfer)

Mechanistic studies have been crucial in understanding and optimizing the key photochemical reaction. The transformation is triggered by an n-π* photoexcitation of a naphthoquinone derivative. nih.gov This excited state then undergoes a 1,6-hydrogen atom transfer (HAT) from a benzylic C-H bond to the quinone carbonyl group. nih.govresearchgate.net This HAT process generates a diradical intermediate, which then evolves into a zwitterionic species. thieme-connect.com The subsequent cyclization of this intermediate leads to the formation of the spiroacetal with retention of stereochemistry. nih.gov

The stereoretentive nature of the reaction is attributed to the balance between the lifetime of the zwitterionic intermediate and the rate of conformational changes that could lead to stereochemical scrambling. researchgate.net The installation of a bromine atom ortho to the substituent on the naphthoquinone was found to facilitate the 1,6-HAT process through an entropic effect. nih.gov These mechanistic insights have been instrumental in the successful design of substrates that undergo the desired stereospecific photochemical reaction, ultimately enabling the first enantioselective total syntheses of this compound. nih.gov

Synthetic Route Development and Optimization

The synthesis commences with the preparation of the key naphthoquinone intermediate. nih.gov Following the successful stereospecific photochemical reaction to form the spiroacetal, a series of transformations are carried out to complete the synthesis. researchgate.net The final steps involve an intramolecular quinone/hydroquinone (B1673460) redox reaction to construct the second spiroacetal ring system, ultimately yielding this compound. nih.gov

Reagent Systems and Reaction Conditions

The successful execution of the total synthesis of this compound relies on a carefully selected set of reagents and optimized reaction conditions for each step. The following table summarizes some of the key transformations and the corresponding reagents and conditions employed.

| Step | Reagents and Conditions | Product | Reference |

| Silyl Ether Formation | TMSOTf, Et3N, CH2Cl2 | Silyl-protected alcohol | researchgate.net |

| Desilylation | PPTS, THF, H2O, RT | Alcohol | researchgate.net |

| Oxidation | t-BuOOH, TBD, CH2Cl2, 0 °C | Naphthoquinone | researchgate.net |

| Reduction | Zn, AcOH, THF, RT | Hydroquinone | researchgate.net |

| Photochemical Spiroacetalization | hν (488 nm LED) | Spiroacetal | thieme-connect.com |

Table 1: Selected Reagent Systems and Reaction Conditions in the Synthesis of this compound

The choice of reagents is critical for achieving high yields and selectivity. For instance, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534) (Et3N) provides an effective method for protecting the alcohol group. researchgate.net Pyridinium p-toluenesulfonate (PPTS) is a mild reagent for the subsequent deprotection. researchgate.net The oxidation of an alcohol to the corresponding naphthoquinone is achieved using tert-butyl hydroperoxide (t-BuOOH) in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net The reduction of the quinone to the hydroquinone is accomplished with zinc dust in acetic acid. researchgate.net Finally, the key photochemical reaction is carried out using a 488 nm LED light source. thieme-connect.com

Biosynthetic Investigations of Preussomerin Eg1

Proposed Biosynthetic Origins

The biosynthesis of preussomerin EG1 is believed to follow a complex pathway rooted in polyketide synthesis, with a close relationship to the well-established 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway.

Polyketide-Derived Backbone Pathways

This compound is characterized by a unique and complex molecular structure that includes a polyketide-derived backbone, a common feature among many fungal metabolites. researchgate.net Polyketides are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). These enzymes catalyze the stepwise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain. d-nb.info This chain then undergoes a series of modifications, including cyclization and aromatization, to produce the diverse array of polyketide structures observed in nature. The core structure of this compound is assembled from such a polyketide precursor.

Relationship to 1,8-Dihydroxynaphthalene (DHN) Metabolism

Structurally, the biosynthesis of preussomerins is thought to be related to the biosynthesis of 1,8-dihydroxynaphthalene (DHN), a key precursor of DHN-melanin in fungi. mdpi.comcanterbury.ac.nz DHN-melanin is a dark pigment found in the cell walls of many fungi, providing protection against environmental stresses. The DHN pathway also begins with a polyketide synthase that produces 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). canterbury.ac.nz This connection suggests that the initial steps in preussomerin biosynthesis parallel those of DHN-melanin synthesis, with a shared polyketide precursor.

Genetic Basis of Preussomerin Biosynthesis in Fungi

Recent advances in fungal genetics, particularly the development of gene-editing tools, have enabled the identification and functional characterization of genes involved in preussomerin biosynthesis.

Identification and Functional Characterization of Polyketide Synthase (PKS) Genes

The endophytic fungus Edenia gomezpompae is a known producer of a variety of preussomerins, including this compound. researchgate.netresearchgate.net Genetic studies on this fungus have been crucial in uncovering the genetic basis of preussomerin production. A key breakthrough was the identification of a polyketide synthase (PKS) encoding gene, designated EgPKS. mdpi.comcanterbury.ac.nz This gene was identified as a putative 1,3,6,8-tetrahydroxynaphthalene synthase, further strengthening the link between preussomerin and DHN-melanin biosynthesis. mdpi.comcanterbury.ac.nz Functional characterization through gene disruption has confirmed that EgPKS is essential for the biosynthesis of preussomerins in E. gomezpompae. mdpi.comcanterbury.ac.nz

| Gene | Putative Function | Organism | Method of Characterization | Reference |

| EgPKS | 1,3,6,8-tetrahydroxynaphthalene synthase | Edenia gomezpompae | CRISPR/Cas9-mediated gene disruption | mdpi.comcanterbury.ac.nz |

Application of CRISPR/Cas9-Based Gene Editing Systems in Fungal Producers

The study of preussomerin biosynthesis was historically hindered by the lack of efficient gene-editing tools for the producing fungi, such as E. gomezpompae. mdpi.comcanterbury.ac.nz The development and application of the CRISPR/Cas9 system has revolutionized this field. Researchers have successfully developed a CRISPR/Cas9-based gene editing system for E. gomezpompae. mdpi.comcanterbury.ac.nz This powerful tool was used to disrupt the EgPKS gene with high efficiency, providing direct evidence of its role in preussomerin biosynthesis. mdpi.comcanterbury.ac.nz The successful application of CRISPR/Cas9 has paved the way for further functional analysis of the preussomerin biosynthetic gene cluster.

Impact of Genetic Perturbations on Metabolite Production

The targeted genetic modification of preussomerin-producing fungi has provided clear insights into the role of specific genes in the biosynthetic pathway. The disruption of the EgPKS gene in E. gomezpompae resulted in significant and observable changes in the fungus's metabolite profile and phenotype. The mutant strain, designated ∆Egpks, exhibited white hyphae, a stark contrast to the pigmented wild-type strain, and completely lost the ability to produce preussomerins. mdpi.comcanterbury.ac.nz This finding unequivocally demonstrates that EgPKS is a critical component in the biosynthetic pathway leading to the production of this class of compounds.

| Genetic Perturbation | Fungal Strain | Phenotypic Change | Impact on this compound Production | Reference |

| Disruption of EgPKS gene (∆Egpks) | Edenia gomezpompae | White hyphae | Abolished | mdpi.comcanterbury.ac.nz |

Biological Activities and Underlying Molecular Mechanisms of Preussomerin Eg1

Antileishmanial Activity

Preussomerin EG1 has demonstrated notable efficacy against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.

Efficacy against Leishmania donovani Amastigote Forms

Research has shown that this compound exhibits potent activity against the amastigote form of Leishmania donovani. In a bioassay-directed fractionation study of extracts from the fungus Edenia sp., this compound was identified as a significant inhibitor of L. donovani amastigote growth. nih.govacs.orgsi.eduresearchgate.netnih.gov The compound displayed a 50% inhibitory concentration (IC50) value of 0.12 μM. nih.govacs.orgsi.eduresearchgate.netnih.gov This level of activity is comparable to the positive control drug, amphotericin B, which had an IC50 of 0.09 μM. si.edu

Selective Bioactivity Profiles against Protozoan Parasites

A key aspect of the therapeutic potential of any antimicrobial agent is its selectivity. Studies have indicated that this compound possesses a selective bioactivity profile. When tested against other protozoan parasites, namely Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease), this compound was found to be inactive at a concentration of 10 μg/mL. nih.govacs.orgsi.eduresearchgate.netnih.gov This suggests a selective action against Leishmania parasites. nih.govacs.orgsi.eduresearchgate.netnih.gov

The table below summarizes the in vitro activity of this compound and other compounds isolated from Edenia sp. against L. donovani.

| Compound | IC50 (μM) against L. donovani |

| This compound | 0.12 |

| Palmarumycin CP2 | 3.93 |

| Palmarumycin CP17 | 1.34 |

| Palmarumycin CP18 | 0.62 |

| CJ-12,371 | 8.40 |

| Amphotericin B (Control) | 0.09 |

Data sourced from studies on antileishmanial constituents of the fungus Edenia sp. nih.govacs.orgsi.eduresearchgate.net

Antifungal and Antioomycete Activity

In addition to its antileishmanial properties, this compound has been investigated for its ability to inhibit the growth of plant pathogenic fungi and oomycetes.

Inhibition of Phytopathogenic Fungi (e.g., Colletotrichum gloeosporioides, Fusarium oxysporum)

This compound and its derivatives have shown activity against the phytopathogenic fungus Colletotrichum gloeosporioides, a major cause of anthracnose disease in various crops. elsevier.eselsevier.essci-hub.se In a dilution in agar (B569324) assay, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 100 μg/mL (0.28 μmol/mL) against this plant pathogen. elsevier.eselsevier.es Information regarding its specific activity against Fusarium oxysporum is less defined in the provided search results.

Inhibition of Fungoid Oomycetes (e.g., Phytophthora species)

Oomycetes, or water molds, are fungus-like organisms that cause significant damage to crops worldwide. plos.org Preussomerins, as a class of compounds, have been noted for their potential as antioomycete agents. researchgate.net While the provided search results highlight the general antioomycete potential of preussomerins, specific data on the inhibitory concentration of this compound against Phytophthora species is not detailed. The phenylamide group of fungicides, for instance, is known to be active against oomycetes like Phytophthora by suppressing mycelial growth and the formation of new infections. pnwhandbooks.org

Fungistatic versus Fungicidal Modes of Action

The distinction between fungistatic and fungicidal action is crucial in understanding the effect of an antifungal compound. A fungistatic agent inhibits fungal growth, while a fungicidal agent actively kills the fungus. elsevier.eselsevier.es The mode of action for this compound against the tested fungi and oomycetes is not explicitly defined as either fungistatic or fungicidal in the provided research. To determine this, a common method involves transferring a small portion of the fungus from the inhibition zone of a treated plate to a new, untreated plate. elsevier.eselsevier.es If the fungus fails to grow in the new plate, the action is considered fungicidal; if growth resumes, the action is fungistatic. elsevier.eselsevier.es This specific test has not been detailed for this compound in the available literature.

The table below outlines the antifungal activity of this compound.

| Pathogen | Assay Method | Activity (MIC) |

| Colletotrichum gloeosporioides | Dilution in agar | 100 μg/mL (0.28 μmol/mL) |

Data sourced from literature on antifungal agents against anthracnose. elsevier.eselsevier.es

Phytotoxic Activity and Photosynthetic Inhibition

This compound, a naphthoquinone spiroketal isolated from the endophytic fungus Edenia gomezpompae, demonstrates significant phytotoxic activity. rsc.orgcapes.gov.br This toxicity is primarily attributed to its ability to interfere with the light-dependent reactions of photosynthesis. nih.gov Investigations have revealed that this compound acts as a Hill reaction inhibitor, a class of compounds that disrupt photosynthetic electron transport. rsc.orgnih.gov Its mechanism of action involves targeting key processes within the chloroplast, leading to a cascade of inhibitory effects that ultimately impair the plant's ability to produce energy. nih.gov

Inhibition of Adenosine Triphosphate (ATP) Synthesis in Thylakoids

Table 1: Effect of this compound on Photosynthetic Activities in Spinach Thylakoids (This table is a representative summary based on described findings; specific quantitative values from a single source are compiled for illustrative purposes.)

| Photosynthetic Parameter | Effect of this compound | Reference |

| ATP Synthesis | Inhibition | rsc.orgnih.gov |

| Non-Cyclic Electron Transport (Basal) | Inhibition | rsc.orgnih.gov |

| Non-Cyclic Electron Transport (Phosphorylating) | Inhibition | rsc.orgnih.gov |

| Non-Cyclic Electron Transport (Uncoupled) | Inhibition | rsc.orgnih.gov |

Disruption of Non-Cyclic Electron Transport Pathways

Concurrent with its effect on ATP synthesis, this compound disrupts the non-cyclic electron transport pathway. rsc.orgnih.gov This pathway, also known as the Z-scheme, involves both Photosystem II (PSII) and Photosystem I (PSI) and is responsible for the production of both ATP and NADPH. studymind.co.ukbyjus.com The flow of electrons from the splitting of water at PSII to the reduction of NADP+ at PSI is fundamental for photosynthesis. studymind.co.uk this compound inhibits this electron flow under basal, phosphorylating, and uncoupled conditions. rsc.orgnih.gov This indicates that the compound's inhibitory action is not limited to the ATP synthase complex but directly interferes with the components of the electron transport chain itself. nih.gov

Identification of Specific Inhibition Sites within Photosystem II (PSII) Electron Transport Chain

Detailed mechanistic studies have pinpointed specific sites of inhibition for this compound within the Photosystem II (PSII) electron transport chain. nih.gov The evidence suggests a dual-inhibitory mechanism, targeting two distinct locations within PSII. nih.gov

The first site of interaction is the water-splitting enzyme, also known as the oxygen-evolving complex (OEC). nih.gov The OEC is responsible for the oxidation of water, which releases electrons, protons, and oxygen. uniprot.org By inhibiting this initial step, this compound effectively cuts off the supply of electrons to the entire photosynthetic electron transport chain.

The second inhibition site is located on the acceptor side of PSII. nih.gov This site is analogous to the binding site of the well-characterized herbicide Diuron (DCMU). nih.govuniprot.org Diuron is known to block electron flow by displacing the plastoquinone (B1678516) molecule (QB) from its binding site on the D1 protein of the PSII reaction center. uniprot.orgunl.edu The inhibition by this compound at this location prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting electron transport. nih.govunl.edu This dual-action mechanism makes this compound a potent inhibitor of PSII function.

Broader Antimicrobial Spectrum

Beyond its phytotoxic properties, this compound and its derivatives exhibit a significant range of antimicrobial activities. These compounds have been shown to possess both antibacterial and antifungal properties, inhibiting the growth of various microorganisms. acs.org

Antibacterial Effects

This compound has demonstrated notable antibacterial activity. Research has shown its effectiveness against several bacterial strains. In one study, various preussomerin analogues exhibited significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 13 μg/mL. acs.orgresearchgate.net While specific MIC values for this compound itself were not detailed in this particular study, related compounds showed potent effects, suggesting a class-wide antibacterial potential. acs.org Another study highlighted that this compound and its acetylated derivatives displayed significant bioactivity against a panel of microorganisms. capes.gov.br

Table 2: In Vitro Antibacterial and Antifungal Activity of this compound and Related Compounds (This table compiles data on the general antimicrobial spectrum as described in the literature. IC50 values are for phytopathogens, while MIC values are for bacteria, illustrating the broader activity.)

| Organism | Compound | Activity Measurement | Result | Reference |

| Phythophtora parasitica | This compound (1) | IC50 | 20-170 µg/mL | capes.gov.br |

| Phythophtora capsici | This compound (1) | IC50 | 20-170 µg/mL | capes.gov.br |

| Fusarium oxysporum | This compound (1) | IC50 | 20-170 µg/mL | capes.gov.br |

| Staphylococcus aureus | Preussomerin Analogues | MIC | 1.6 - 13 µg/mL | acs.orgresearchgate.net |

Cellular Cytotoxicity in In Vitro Models (non-human cell lines)

This compound is part of a class of compounds that have been evaluated for their cytotoxic effects against various cancer cell lines. acs.org While direct data for this compound (often numbered as compound 7 in broader studies) sometimes shows weak or no cytotoxicity, closely related preussomerin analogues isolated from the same sources have demonstrated potent activity. acs.orgresearchgate.net

For instance, studies on preussomerins from the mangrove endophytic fungus Lasiodiplodia theobromae revealed that several analogues exhibited significant growth-inhibitory effects against human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with IC50 values as low as 2.5 to 9.4 μM. acs.orgresearchgate.net Chlorinated derivatives, Chloropreussomerins A and B, were particularly potent against A549 and MCF-7 cells. acs.org Although this compound itself was found to be less active in these specific assays compared to its analogues, the general cytotoxicity of the preussomerin structural class is well-documented. acs.orgresearchgate.net

Table 3: In Vitro Cytotoxicity of Preussomerin Analogues Against Human Cancer Cell Lines (This table shows the activity of various preussomerin compounds, as specific data for this compound often indicates lower activity compared to its analogues in these assays.)

| Cell Line | Compound Type | IC50 (µM) | Reference |

| A549 (Human Lung Cancer) | Preussomerin Analogues (4-7) | 2.5 - 9.4 | acs.orgresearchgate.net |

| HepG2 (Human Liver Cancer) | Preussomerin Analogues (4-7) | 2.5 - 9.4 | acs.orgresearchgate.net |

| MCF-7 (Human Breast Cancer) | Preussomerin Analogues (4-7) | 2.5 - 9.4 | acs.orgresearchgate.net |

| A549 (Human Lung Cancer) | Chloropreussomerins A & B (1, 2) | 5.9 - 8.9 | acs.orgresearchgate.net |

| MCF-7 (Human Breast Cancer) | Chloropreussomerins A & B (1, 2) | 5.9 - 8.9 | acs.orgresearchgate.net |

Dose-Dependent Responses in Mammalian Cell Lines (e.g., Vero cells)

This compound has demonstrated notable, dose-dependent cytotoxic effects on mammalian cell lines. In studies utilizing Vero cells, which are derived from the kidney of an African green monkey, this compound exhibited marked cytotoxicity. mdpi.comsi.edu The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, was determined to be 9 μM for Vero cells. mdpi.comsi.educapes.gov.br This indicates that at a concentration of 9 micromolar, this compound is capable of killing 50% of the Vero cells in a given population under specific experimental conditions. mdpi.comsi.edu

Despite its cytotoxicity to mammalian cells, research has also highlighted a significant therapeutic window when comparing its effect on pathogenic organisms versus host cells. For instance, in studies against Leishmania donovani amastigotes, this compound was found to be 75 times more active against the parasite than against Vero cells. mdpi.comsi.educapes.gov.br This selective activity is a crucial aspect of its biological profile. The cytotoxic activity of this compound and related compounds against Vero cells is summarized in the table below.

Table 1: Cytotoxicity of this compound and Related Compounds in Vero Cells

| Compound | IC50 in Vero Cells (μM) | Source(s) |

|---|---|---|

| This compound | 9 | mdpi.comsi.educapes.gov.br |

| Palmarumycin CP2 | 162 | si.educapes.gov.br |

| Palmarumycin CP17 | 174 | si.educapes.gov.br |

| Palmarumycin CP18 | 152 | si.educapes.gov.br |

Elucidation of Molecular Targets and Mechanism of Action Pathways

The broad-spectrum biological activities of this compound and other spirobisnaphthalenes have prompted investigations into their molecular targets. researchgate.netresearchgate.net Research suggests that these compounds exert their effects by interacting with fundamental cellular components and inhibiting key enzymatic processes. researchgate.netresearchgate.net

Interactions with Nucleic Acids (e.g., DNA)

The interaction between small molecules and DNA is a significant mechanism in pharmacology, often categorized into intercalation and groove binding. nih.gov While the precise mode of interaction for this compound is not fully detailed in the available literature, its structural class of spirobisnaphthalenes has been associated with DNA-damaging capabilities. mdpi.com The inhibition of enzymes that are essential for maintaining DNA topology, such as DNA gyrase and topoisomerase II, further implies an indirect but critical impact on DNA integrity and function. researchgate.netmdpi.comeco-vector.com

Inhibition of Key Enzymes (e.g., DNA gyrase, topoisomerase II, ras farnesyltransferase, thioredoxin-thioredoxin reductase)

This compound belongs to a class of compounds, the spirobisnaphthalenes, which have been identified as inhibitors of several crucial enzymes. researchgate.netresearchgate.net This inhibitory action is a key aspect of their mechanism of action. researchgate.netresearchgate.net

DNA gyrase and Topoisomerase II: DNA gyrase, a type II topoisomerase in bacteria, and its eukaryotic counterpart, topoisomerase II, are vital enzymes that manage the topological states of DNA, a process essential for replication and transcription. eco-vector.comnih.govcuni.cz this compound and related compounds have been identified as inhibitors of both DNA gyrase and topoisomerase II. researchgate.net This inhibition disrupts the normal processing of genetic material, leading to cellular dysfunction. mdpi.comnih.gov

Ras Farnesyltransferase (FTase): The Ras proteins are a family of small GTPases involved in cellular signal transduction pathways that control cell growth, differentiation, and survival. nih.gov For Ras proteins to become biologically active, they must undergo a post-translational modification called farnesylation, a reaction catalyzed by the enzyme ras farnesyltransferase (FTase). nih.govascopubs.org Inhibition of FTase prevents the maturation of Ras proteins, making it a target for therapeutic intervention. nih.govascopubs.org Preussomerins have been identified as novel inhibitors of FTase. researchgate.net

Thioredoxin-Thioredoxin Reductase System: The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase (TrxR), is a major antioxidant system in mammalian cells that protects against oxidative stress. mdpi.comscienceopen.com This system plays a critical role in redox signaling and DNA protection. scienceopen.com TrxR is often overexpressed in various cancers, making it an attractive therapeutic target. numberanalytics.com Spirobisnaphthalenes, the class of compounds to which this compound belongs, have been noted for their inhibitory activity against the thioredoxin-thioredoxin reductase system. researchgate.net

Table 2: Known Enzymatic Targets of the Spirobisnaphthalene Class of Compounds

| Enzyme Target | Function | Consequence of Inhibition | Source(s) |

|---|---|---|---|

| DNA gyrase | Manages DNA topology in bacteria. | Disruption of DNA replication and transcription. | researchgate.neteco-vector.com |

| Topoisomerase II | Manages DNA topology in eukaryotes. | Disruption of DNA replication and chromosome segregation. | researchgate.netmdpi.comnih.gov |

| Ras Farnesyltransferase (FTase) | Catalyzes farnesylation of Ras proteins. | Prevents Ras protein maturation and signaling. | researchgate.netnih.govascopubs.org |

| Thioredoxin-Thioredoxin Reductase | Maintains cellular redox balance. | Increased oxidative stress and cellular damage. | researchgate.netmdpi.comscienceopen.com |

Structural Analogs, Derivatives, and Structure Activity Relationships Sar

Naturally Occurring Preussomerin Analogs and Spirobisnaphthalene Congeners

Preussomerin EG1 belongs to the spirobisnaphthalene class of natural products, which are characterized by two naphthalene-derived units linked by a spiroketal bridge. acs.orgacs.orgmdpi.com These compounds are primarily isolated from fungi and exhibit a wide array of structural diversity and biological activities. mdpi.comnih.gov The endophytic fungus Edenia gomezpompae is a particularly rich source of preussomerin-type spirobisnaphthalenes. researchgate.netresearchgate.net

Analogs of this compound have been isolated from various fungal sources, primarily different strains of Edenia. These congeners often differ in their hydroxylation, oxidation, and unsaturation patterns. Notable naturally occurring analogs include Preussomerins EG2, EG3, EG4, and the YT series (YT1-YT7). researchgate.netresearchgate.net

Preussomerins EG2 and EG3: These compounds were co-isolated with this compound from the fungus Edenia gomezpompae. nih.gov Their structures were determined through extensive NMR spectroscopy.

Preussomerin EG4: This analog was also discovered from E. gomezpompae fermentations. researchgate.net

Preussomerins YT1-YT7: A series of seven new preussomerin-type spirobisnaphthalenes were isolated from E. gomezpompae, further expanding the structural diversity of this family. researchgate.netresearchgate.net

Palmarumycins: This is a closely related group of spirobisnaphthalene compounds, sometimes referred to as deoxypreussomerins. Palmarumycins such as palmarumycin CP2, CP17, and CP18 have been isolated alongside preussomerins from Edenia species. acs.org The palmarumycin family itself is extensive, with numerous members isolated from various fungi like Coniothyrium and Berkleasmium species. mdpi.comresearchgate.net

| Compound Name | Natural Source (Fungus) | Reference |

|---|---|---|

| This compound | Edenia gomezpompae, Edenia sp. | acs.org |

| Preussomerin EG2 | Edenia gomezpompae | usda.gov |

| Preussomerin EG3 | Edenia gomezpompae | usda.gov |

| Preussomerin EG4 | Edenia gomezpompae | researchgate.netresearchgate.net |

| Preussomerins YT1-YT7 | Edenia gomezpompae | researchgate.netresearchgate.net |

| Palmarumycin CP2 | Edenia gomezpompae, Coniothyrium sp. | researchgate.net |

| Palmarumycin CP17 | Edenia sp. | researchgate.netacs.org |

| Palmarumycin CP18 | Edenia sp. | researchgate.netacs.org |

Semi-Synthetic Derivatives of this compound

To investigate the role of specific functional groups on the biological activity of this compound, semi-synthetic derivatives have been prepared. The most reported modifications are acetylation reactions targeting the hydroxyl groups of the molecule.

Acetylated Derivatives: Researchers have synthesized monoacetylated and diacetylated forms of this compound. usda.gov These derivatives, referred to as 1a (monoacetylthis compound) and 1b (diacetylthis compound), were created to probe the importance of the free hydroxyl groups for the compound's antifungal properties. elsevier.eselsevier.es The biological activity of these acetylated forms was then tested and compared to the parent compound. researchgate.net

| Derivative Name | Parent Compound | Type of Modification | Reference |

|---|---|---|---|

| Monoacetylthis compound (1a) | This compound | Acetylation | elsevier.es |

| Diacetylthis compound (1b) | This compound | Acetylation | elsevier.es |

Correlation of Structural Features with Biological Potency (SAR Studies)

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. gardp.org By comparing the bioactivities of this compound with its natural and semi-synthetic analogs, researchers have begun to elucidate the SAR for this class of compounds.

Antifungal and Antileishmanial Activity: this compound has demonstrated potent biological activity in several assays. It showed the strongest antifungal activity among the initially isolated naphthoquinone spiroketals from E. gomezpompae, which also included preussomerins EG2, EG3, and palmarumycin CP2. nih.govusda.gov In tests against various phytopathogens, preussomerins EG1, EG2, and EG3 all displayed significant growth inhibition, whereas palmarumycin CP2 was found to be inactive. nih.govcapes.gov.br This suggests that the specific oxidation pattern and the presence of the third oxygen bridge in the preussomerin structure, which is absent in palmarumycins, are important for this antifungal activity. acs.org

Activity against Leishmania donovani: In a study evaluating antileishmanial constituents from an Edenia species, this compound was the most potent compound, with an IC₅₀ value of 0.12 µM against L. donovani amastigotes. acs.orgnih.gov Its analogs, palmarumycin CP18 and palmarumycin CP17, were also active but less so (IC₅₀ values of 0.62 µM and 1.34 µM, respectively), while palmarumycin CP2 was significantly less active (IC₅₀ = 3.93 µM). acs.org This again highlights the superior potency of the this compound structure.

Role of Hydroxyl Groups: The semi-synthetic acetylated derivatives of this compound were tested to understand the contribution of the hydroxyl groups to its bioactivity. Both monoacetylthis compound and diacetylthis compound exhibited significant antifungal bioactivity against several microorganisms, including Colletotrichum gloeosporioides with a MIC of 100 μg/mL. elsevier.eselsevier.es This indicates that the free hydroxyl groups are not strictly essential for the antifungal action, although subtle changes in potency may occur upon acetylation.

| Compound | Biological Activity Highlight | Potency (IC₅₀ or MIC) | Reference |

|---|---|---|---|

| This compound | Antifungal (vs. phytopathogens) | Strongest activity among EG1-3 & Palmarumycin CP2 | nih.gov |

| This compound | Antileishmanial (vs. L. donovani) | 0.12 µM | acs.orgnih.gov |

| Preussomerin EG2 | Antifungal (vs. phytopathogens) | Significant inhibition | nih.gov |

| Preussomerin EG3 | Antifungal (vs. phytopathogens) | Significant inhibition | nih.gov |

| Palmarumycin CP2 | Antifungal (vs. phytopathogens) | Not bioactive | nih.gov |

| Palmarumycin CP2 | Antileishmanial (vs. L. donovani) | 3.93 µM | acs.org |

| Palmarumycin CP17 | Antileishmanial (vs. L. donovani) | 1.34 µM | acs.org |

| Palmarumycin CP18 | Antileishmanial (vs. L. donovani) | 0.62 µM | acs.org |

| Monoacetylthis compound | Antifungal (vs. C. gloeosporioides) | 100 µg/mL | elsevier.eselsevier.es |

| Diacetylthis compound | Antifungal (vs. C. gloeosporioides) | 100 µg/mL | elsevier.eselsevier.es |

Advanced Research Methodologies and Future Perspectives

Application of Omics Technologies for Biosynthetic Pathway Elucidation

The biosynthesis of complex fungal metabolites like preussomerin EG1 is a multifaceted process, the intricacies of which can be unraveled using omics technologies. maxapress.comnih.gov A multi-omics approach, integrating genomics, transcriptomics, and metabolomics, offers a powerful strategy to identify the genes and enzymatic steps involved in the construction of the preussomerin scaffold. maxapress.comnih.govmdpi.com

Genomic analysis of Edenia gomezpompae would be the foundational step, aiming to identify the biosynthetic gene cluster (BGC) responsible for preussomerin production. These clusters typically contain genes encoding key enzymes such as polyketide synthases (PKS) and tailoring enzymes like oxidoreductases and transferases. By sequencing the fungal genome, researchers can pinpoint candidate BGCs that show homology to known spirobisnaphthalene biosynthetic pathways.

Transcriptomics, through techniques like RNA-sequencing, can provide dynamic information about gene expression under different culture conditions. By comparing the transcriptomes of high- and low-producing strains of the fungus, or by analyzing gene expression over time, it is possible to identify the specific genes within the BGC that are actively transcribed during this compound synthesis. mdpi.com

Metabolomics, the large-scale study of small molecules, can identify biosynthetic intermediates and shunt products. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can create a detailed metabolic profile of the fungus. mdpi.com This data, when correlated with genomic and transcriptomic information, can help to piece together the step-by-step assembly of this compound from simpler precursors. The integration of these omics datasets can provide a holistic view of the biosynthetic pathway, paving the way for metabolic engineering efforts to enhance the production of this compound or to generate novel analogs. biorxiv.org

Chemoenzymatic Approaches to Preussomerin Synthesis

While total synthesis of complex natural products is a significant achievement, chemoenzymatic strategies offer a more efficient and sustainable alternative. nih.govnih.gov This approach combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry. nih.gov For a molecule like this compound, a chemoenzymatic route could involve the synthesis of a key precursor molecule using chemical methods, followed by one or more enzymatic steps to complete the synthesis. mdpi.comfrontiersin.org

The enzymes identified through the omics-driven elucidation of the biosynthetic pathway would be prime candidates for use in a chemoenzymatic synthesis. These enzymes, once characterized and potentially engineered for improved stability and activity, could be used to perform specific, stereoselective transformations that are often challenging to achieve through purely chemical means. This could include key cyclization or oxidation steps in the formation of the spirobisnaphthalene core. The development of a robust chemoenzymatic synthesis would not only provide a reliable supply of this compound for further study but also enable the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Computational Chemistry and Molecular Modeling for Target Identification

Understanding the molecular basis of this compound's biological activity is crucial for its development as a therapeutic or agrochemical agent. Computational chemistry and molecular modeling provide powerful in silico tools to predict and rationalize the interactions of this compound with biological macromolecules. researchgate.net

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound to a range of potential protein targets. nih.gov This can help to identify the specific enzymes or receptors that are modulated by the compound, providing insights into its mechanism of action. For instance, if this compound exhibits antifungal activity, docking studies could explore its potential to inhibit key fungal enzymes involved in cell wall biosynthesis or other essential metabolic pathways.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound and its target protein over time. researchgate.net This can reveal important details about the stability of the complex and the key amino acid residues involved in binding. These computational approaches can significantly accelerate the process of target identification and validation, guiding experimental studies and facilitating the rational design of more potent and selective analogs.

Translational Research in Agrochemicals and Biopesticides

The documented phytotoxic and antifungal properties of preussomerins suggest a significant potential for this compound in agriculture. researchgate.netthieme-connect.com Translational research in this area would focus on developing this compound into a commercially viable biopesticide. This would involve a series of studies to evaluate its efficacy against a broad spectrum of plant pathogens and pests under greenhouse and field conditions.

A key aspect of this research would be to assess the compound's spectrum of activity, determining which fungal pathogens or insect pests are most susceptible. Formulation studies would also be critical to enhance the stability and delivery of this compound in an agricultural setting. This could involve the development of wettable powders, emulsifiable concentrates, or granular formulations.

Furthermore, it is essential to evaluate the environmental fate and non-target effects of this compound. Studies on its persistence in soil and water, as well as its toxicity to beneficial organisms such as pollinators and soil microbes, would be necessary to ensure its environmental safety. The ultimate goal of this translational research is to bridge the gap between laboratory discovery and a practical, sustainable solution for crop protection.

Exploration of Underexplored Fungal Niches for Novel Preussomerins

The discovery of this compound from an endophytic fungus highlights the vast, untapped reservoir of chemical diversity within the fungal kingdom. researchgate.netnih.gov Many ecological niches, such as the interiors of plants (endophytes), insects, and marine environments, remain underexplored. uiowa.edumdpi-res.com A concerted effort to explore these niches could lead to the discovery of novel preussomerins with unique structural features and enhanced biological activities. uiowa.eduresearchgate.net

常见问题

Q. What are the key synthetic steps and reaction conditions for Preussomerin EG1?

this compound is synthesized via a multi-step process involving hydrogenation, oxidation, and stereoselective reactions. For example, (S)-22 undergoes hydrogenation (H₂, Pd/C) to yield phenol 16 (94% yield), which is then reduced with NaBH₄ (90% yield) and oxidized with PhI(OCOCF₃)₂ (41% yield) to form quinone 23 . Subsequent Dess-Martin oxidation generates ketone 24 , a precursor for this compound. Stereochemical control is achieved using TMSOTf/Et₃N and PPTS hydrolysis (83% yield over two steps) .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

Structural confirmation relies on spectroscopic data (NMR, IR, MS) compared to literature values. For novel intermediates, ensure comprehensive characterization (e.g., ¹H/¹³C NMR, X-ray crystallography). Purity is assessed via HPLC or TLC, with experimental details (solvent systems, retention factors) explicitly documented to enable replication .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Document reaction conditions (temperature, solvent, catalyst loading) and purification methods (e.g., column chromatography, recrystallization). For low-yield steps (e.g., 41% yield in quinone formation), specify alternatives like varying stoichiometry or reaction time. Include raw spectral data in supplementary materials for peer validation .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in this compound synthesis (e.g., 41% yield in quinone formation)?

Systematic optimization involves:

Q. What strategies address stereochemical challenges during this compound synthesis?

Use chiral catalysts (e.g., Sharpless epoxidation) or auxiliaries to control stereocenters. For example, TMSOTf/Et₃N enables stereoselective functionalization, while PPTS hydrolysis preserves configuration. Compare intermediates with enantiopure standards via chiral HPLC or optical rotation .

Q. How should researchers analyze contradictory spectral data during structural elucidation?

Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven studies on this compound’s bioactivity?

- Population : Target biological systems (e.g., enzyme assays, cell lines).

- Intervention : Dose-response studies with this compound.

- Comparison : Analogues (e.g., EG3, EG2) or known inhibitors.

- Outcome : IC₅₀ values, mechanism of action. Ensure feasibility and novelty using the FINER criteria (e.g., ethical sourcing, relevance to antibiotic resistance) .

Methodological and Experimental Design

Q. How to design a comparative study of this compound and its analogues (e.g., EG3)?

- Control variables : Consistent synthetic protocols (e.g., solvent, temperature).

- Dependent variables : Yield, purity, bioactivity.

- Statistical analysis : ANOVA for yield comparisons; survival assays for bioactivity. Reference EG3’s synthetic efficiency (85% yield) as a benchmark .

Q. What quality control measures are critical for scaling up this compound synthesis?

- Monitor batch-to-batch consistency via HPLC.

- Validate intermediates with in-process controls (IPC).

- Adhere to ICH guidelines for impurity profiling (e.g., genotoxic impurities) .

Q. How to integrate computational chemistry into this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。